4-Iodo-2-methyl-1-(trifluoromethyl)benzene

Overview

Description

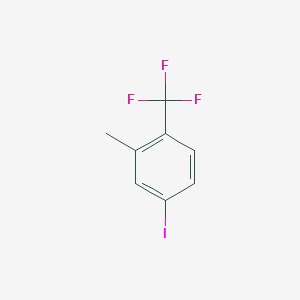

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3I. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a trifluoromethyl group. This compound is known for its high stability and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Iodination: One common method involves the direct iodination of 2-methyl-1-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions.

Diazotization and Iodination: Another method involves the diazotization of 2-methyl-1-(trifluoromethyl)aniline followed by iodination. This process involves the formation of a diazonium salt, which is then treated with potassium iodide to introduce the iodine atom.

Industrial Production Methods

Industrial production often employs the direct iodination method due to its simplicity and efficiency. The process is optimized to ensure high yields and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 4-Iodo-2-methyl-1-(trifluoromethyl)benzene undergoes various substitution reactions, particularly nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used in the presence of a solvent like tetrahydrofuran.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions:

The iodine atom in 4-Iodo-2-methyl-1-(trifluoromethyl)benzene serves as an excellent leaving group in cross-coupling reactions, such as Suzuki and Sonogashira reactions. This allows for the introduction of various functional groups, leading to the synthesis of complex organic molecules with diverse properties. The trifluoromethyl group can also influence the regioselectivity of these reactions, making it a strategic component in synthetic pathways.

Functionalization:

The compound can be further functionalized to create novel derivatives that may exhibit enhanced biological activities or improved material properties. For example, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug development.

Pharmaceutical Applications

Drug Development:

this compound is being explored as a precursor in the synthesis of potential drug candidates. The combination of the trifluoromethyl and methyl groups can modulate interactions with biological targets, potentially leading to compounds with desirable pharmacological profiles. Research indicates that such compounds may show improved blood-brain barrier penetration and metabolic stability, making them suitable for central nervous system (CNS) therapies.

Biological Activity:

Studies have shown that this compound interacts with various biomolecules, influencing enzyme activities and cellular processes. Its lipophilic nature due to the trifluoromethyl group enhances its absorption and distribution within biological systems, making it a subject of interest in pharmacological research.

Material Science

Organic Electronics:

The unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The ability to modify its structure through functionalization allows for the tuning of its electronic characteristics, which is crucial for optimizing performance in electronic devices.

Liquid Crystals:

Due to its aromatic nature and the presence of halogenated groups, this compound can serve as a building block for new liquid crystal materials. These materials are essential in various display technologies and have potential applications in smart materials.

Agrochemical Applications

The compound's reactivity and biological activity also make it relevant in the field of agrochemicals. It can be utilized as an intermediate in the synthesis of herbicides or pesticides that require specific structural features for efficacy against target pests or weeds.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-1-(trifluoromethyl)benzene primarily involves its reactivity in substitution and coupling reactions. The iodine atom, being a good leaving group, facilitates these reactions. In coupling reactions, the compound forms a complex with palladium catalysts, which then undergoes transmetalation and reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

- 1-Iodo-4-(trifluoromethyl)benzene

- 4-Chlorobenzotrifluoride

Uniqueness

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both an iodine atom and a trifluoromethyl group on the benzene ring. This combination imparts high reactivity and stability, making it particularly useful in various chemical syntheses. The trifluoromethyl group also enhances the compound’s lipophilicity, which can be advantageous in drug development.

Biological Activity

4-Iodo-2-methyl-1-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in biological applications. Its unique structural properties, particularly the presence of iodine and trifluoromethyl groups, contribute to its reactivity and interactions with various biological systems. This article delves into the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry and materials science.

- Molecular Formula : C8H6F3I

- Molecular Weight : 286.03 g/mol

- Structure : The compound features a benzene ring with an iodine atom and a trifluoromethyl group attached, influencing its chemical reactivity and biological interactions.

Biological Activity

This compound has shown notable biological activity through its interactions with various enzymes and proteins. Key aspects of its biological activity include:

- Enzyme Interaction : The compound can influence cellular functions by interacting with enzymes, potentially altering their activity. The trifluoromethyl group enhances lipophilicity, which can improve absorption and distribution in biological systems.

- Potential as a Drug Candidate : Due to its structural characteristics, this compound is being explored as a starting material for synthesizing novel drug candidates. The methyl group may modulate interactions with biological targets, while the trifluoromethyl group can enhance metabolic stability.

Case Studies

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values indicating effective inhibition of cell viability in ovarian cancer cells .

- Enzyme Inhibition : Research indicates that the compound may serve as an inhibitor for specific enzymes relevant to metabolic pathways. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological investigations.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Cross-Coupling Reactions : Utilizing the iodine atom as a leaving group in palladium-catalyzed cross-coupling reactions allows for the introduction of various functional groups, enhancing the compound's versatility .

- Trifluoromethylation : The incorporation of the trifluoromethyl group can be achieved via reactions involving copper reagents under controlled conditions, optimizing yields and selectivity .

Applications

The unique properties of this compound make it suitable for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential use in developing new drugs targeting cancer and metabolic diseases. |

| Materials Science | Utilized in the creation of organic electronics and advanced materials due to its electronic properties. |

| Biological Studies | Investigated for enzyme inhibition studies and receptor binding assays. |

Properties

IUPAC Name |

4-iodo-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIDIHOUJXGOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.